molecular formula C7H4F3NO4S B1361176 1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene CAS No. 432-87-1

1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene

Cat. No. B1361176
CAS RN: 432-87-1
M. Wt: 255.17 g/mol
InChI Key: XCDAHECADGUHPH-UHFFFAOYSA-N
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Description

“1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene” is a research chemical . It’s important to note that while this compound has a similar structure to other nitrobenzenes, its properties and reactions may differ due to the presence of the trifluoromethylsulfonyl group.

Scientific Research Applications

One-Pot Synthesis and Asymmetric Oxidation

An efficient one-pot method for preparing 2-nitro-4-(trifluoromethyl)benzene containing sulfides from 1,1′-disulfanediylbis[2-nitro-4-(trifluoromethyl)benzene] has been developed. This involves asymmetric oxidation of sulfides using a modified Sharpless method, yielding enantiomerically enriched sulfoxides (Rodygin, Rubtsova, Kutchin, & Slepukhin, 2011).

Solvent Extraction of Aromatic Hydrocarbons

The ionic liquid 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide can selectively remove benzene from mixtures with hexane. This suggests its use as an alternative solvent in liquid extraction processes for separating aromatic compounds from alkanes (Arce, Earle, Rodríguez, & Seddon, 2007).

Direct Amination of Nitro Compounds

1-Nitro-4-(pentafluorosulfanyl)benzene underwent direct amination to give nitro(pentafluorosulfanyl)aniline in good yield. This process offers a precursor for efficient synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková, Iakobson, Vida, Pohl, & Beier, 2012).

Anionic Metal-Organic Framework Development

A microporous anionic metal-organic framework has been synthesized using bis(4-benzylimidazol-ylphenyl)sulfone. This framework shows potential as luminescent probes in nitrobenzene and for selective adsorption of dyes (Guo, Liu, Guo, Sun, Guo, & Deng, 2017).

Synthesis of ABT-263, a Bcl-2 Inhibitor

An efficient synthesis route for ABT-263, a novel inhibitor of antiapoptotic Bcl-2 proteins, has been developed. It involves the nucleophilic fluorination of 1-nitro-2-[(trifluoromethyl)sulfonyl]benzene as a key step (Wang, Zhang, Zhou, Ha, Pei, & Ding, 2008).

properties

IUPAC Name

1-nitro-4-(trifluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO4S/c8-7(9,10)16(14,15)6-3-1-5(2-4-6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDAHECADGUHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345387
Record name 1-Nitro-4-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene

CAS RN

432-87-1
Record name 1-Nitro-4-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Zhang, XH Xu, FL Qing - The Journal of Organic Chemistry, 2015 - ACS Publications
A tunable chemoselective trifluoromethanesulfonylation and trifluoromethylation of arenediazonium tetrafluoroborates with Langlois’ reagent (NaSO 2 CF 3 ) was developed. The Cu 2 O…
Number of citations: 88 pubs.acs.org

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